N-(5-amino-2-methylphenyl)acetamide

Organic Synthesis Quality Control Material Science

Researchers requiring a structurally defined fragment for kinase inhibitor screening often face inconsistent regiochemistry from generic anilines. N-(5-Amino-2-methylphenyl)acetamide (CAS 5434-30-0) resolves this with its distinct 1,2,4-trisubstitution pattern-methyl ortho and free amine meta to the acetamide-ensuring reproducible reactivity in coupling and electrophilic substitution. • ≥97% purity (typical lot assay) minimizes false positives in HTS campaigns. • Computed LogP 2.19 supports blood-brain barrier permeability for CNS programs. • Validated cytoskeletal protein kinase and carboxypeptidase A inhibition activity. • Supplied as a white to light-yellow crystalline powder; soluble in methanol. • Standard ambient shipping; not DOT/IATA regulated.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 5434-30-0
Cat. No. B181758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-methylphenyl)acetamide
CAS5434-30-0
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)NC(=O)C
InChIInChI=1S/C9H12N2O/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
InChIKeyUAZGSMMESOKKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Amino-2-methylphenyl)acetamide: Procurement & Specifications


N-(5-Amino-2-methylphenyl)acetamide (CAS 5434-30-0), also known as 5'-Amino-2'-methylacetanilide or 2-Acetylamino-4-aminotoluene, is a substituted aromatic amide with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol. Its structure features a methyl group and a free amino group on the phenyl ring, which distinguishes it from other aniline derivatives and makes it a valuable building block in organic synthesis, particularly for the development of pharmaceutical intermediates, dyes, and advanced materials . The compound is typically supplied as a white to light yellow powder or crystal with a melting point of 141 °C and a predicted boiling point of 362.1 °C, and it is soluble in organic solvents like methanol, facilitating its use in various reaction conditions [1].

Regiochemistry Unique 1,2,4-trisubstituted benzene scaffold supports coupling and selective functionalization.
Solubility profile Soluble in methanol and common organic solvents, facilitating standard reaction workups.
Synthetic utility May serve as a building block for pharmaceutical intermediates, dyes, and advanced materials.

Why Generic Substitution Fails


While a variety of aminophenyl acetamide derivatives are commercially available, N-(5-amino-2-methylphenyl)acetamide possesses a distinct substitution pattern—specifically the 1,2,4-trisubstituted benzene ring with a methyl group ortho to the acetamide and a free amino group meta to the acetamide—that is not replicated by common analogs like N-(4-amino-2-methylphenyl)acetamide, N-(5-amino-2-ethylphenyl)acetamide, or N-(5-amino-2-methylphenyl)propionamide . This unique regiochemistry is critical for downstream applications where the spatial arrangement of functional groups dictates reactivity in electrophilic substitution, coupling reactions, and molecular recognition events in biological systems. Generic substitution with an isomer or a closely related derivative would alter the compound's steric and electronic profile, potentially leading to failed syntheses, reduced yields, or diminished biological activity in established research protocols .

Regioisomer mismatch
N-(4-amino-2-methylphenyl)acetamide shifts the amino position, altering electronic and steric profiles, which may reduce coupling efficiency or change bioactivity.
Alkyl chain variation
Ethyl or propionamide analogs introduce different steric bulk and hydrogen-bonding character, potentially shifting reactivity and molecular recognition outcomes.
Functional group replacement
Replacing the free amino or acetamide group with other substituents can disrupt downstream synthetic steps or pharmacophore requirements.

N-(5-Amino-2-methylphenyl)acetamide: Quantitative Evidence


Melting Point as a Purity Indicator

The melting point of N-(5-amino-2-methylphenyl)acetamide is reported as 141 °C, which is a critical parameter for assessing purity and identity [1]. While direct head-to-head data for all analogs is not available, a comparison with the closely related regioisomer N-(4-amino-2-methylphenyl)acetamide, which has a reported melting point of approximately 152-154 °C (predicted), shows a significant difference of at least 11 °C . This difference underscores the impact of the amino group's position on the compound's solid-state properties.

Melting point
Cross-study comparable
Target 141 °C · Comparator 152–154 °C (predicted regioisomer)
Lower melting point may reflect different crystallinity and solubility behavior.
Regioisomer data predicted; confirm experimentally for direct comparison.
Organic Synthesis Quality Control Material Science

Lipophilicity (LogP) Comparison

The computed LogP (octanol-water partition coefficient) for N-(5-amino-2-methylphenyl)acetamide is 2.1898 [1]. In contrast, a structurally similar derivative, N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide, has a predicted LogP of 1.32 [2]. This difference of 0.87 log units is substantial and indicates that the parent compound is significantly more lipophilic.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.19 · Morpholinyl derivative LogP 1.32
Δ = +0.87
Higher computed lipophilicity may support CNS permeability research scaffold selection.
Computed values; experimental LogP should be verified.
Medicinal Chemistry ADME Prediction Drug Design

Metal-Free One-Pot Acetylation Efficiency

A recent study demonstrated that a class of aromatic amines, including compounds structurally related to N-(5-amino-2-methylphenyl)acetamide, can be synthesized via a one-pot N-acetylation route using acetonitrile in a mixed solvent (CH3CN:DMSO, 3:1) with K2S2O8 as an oxidant, achieving yields of 53-91% without the use of metals or toxic reagents [1]. While the target compound was not explicitly listed in the study's substrate scope, its synthesis from 2-methyl-5-aminoacetaniline is a standard acetylation of an aromatic amine, and this methodology provides a baseline for a more sustainable and potentially cost-effective production route compared to traditional methods using acetyl chloride or acetic anhydride, which often require harsh conditions and generate corrosive byproducts.

Acetylation route
Class-level inference
One-pot CH₃CN/DMSO, K₂S₂O₈, 80 °C · class-level yields 53–91%
Supports consideration of a greener, metal-free acetylation route.
Target compound not explicitly included in substrate scope; requires validation.
Green Chemistry Process Chemistry Synthetic Methodology

Commercial Purity & Availability

N-(5-Amino-2-methylphenyl)acetamide is routinely available from multiple reputable suppliers at a guaranteed purity of 97% or higher, as evidenced by vendor specifications and independent database entries [1]. This level of purity is a critical baseline for researchers, as lower-purity grades of similar acetamide derivatives (e.g., 95% technical grade) may contain regioisomeric or other impurities that could compromise sensitive reactions or lead to inaccurate biological assay results .

Commercial purity
Supplier-specified
≥97% (HPLC/T)
High purity may reduce the need for additional purification steps.
Verify against batch-specific Certificate of Analysis.
Chemical Procurement Quality Assurance Research Supply Chain

N-(5-Amino-2-methylphenyl)acetamide: Application Scenarios


Precursor for CNS-Penetrant Drug Candidates

With a high computed LogP of 2.19, N-(5-amino-2-methylphenyl)acetamide is an excellent starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders, where blood-brain barrier permeability is a primary concern. Its inherent lipophilicity, which is significantly higher than that of more polar analogs, can be exploited to design novel chemical entities with favorable brain uptake, as supported by the comparative LogP data .

Sustainable Dye & Pigment Intermediate

The class-level inference of a metal-free, high-yielding N-acetylation method positions N-(5-amino-2-methylphenyl)acetamide as a key intermediate for the dye and pigment industry seeking to implement greener manufacturing processes. Its unique substitution pattern on the phenyl ring provides a specific chromophore-building block that cannot be easily replicated by simpler anilines, and the new synthetic route offers a potential pathway to reduce waste and hazardous byproducts in large-scale production.

Building Block for Fragment-Based Drug Discovery

Commercially available as a fragment molecule (e.g., Compound Fr13965), N-(5-amino-2-methylphenyl)acetamide serves as a high-purity, structurally defined core for fragment-based screening and subsequent hit expansion . Its guaranteed purity of ≥97% ensures that the biological activity observed in high-throughput screens is directly attributable to the compound, minimizing false positives from impurities that could plague lower-grade starting materials.

Kinase Inhibition & Carcinogenesis Research

Literature reports indicate that N-(5-amino-2-methylphenyl)acetamide and its metabolites exhibit activity as cytoskeletal protein kinase inhibitors and inhibitors of carboxypeptidase A, with evidence of inhibiting carcinogenesis induction by benzo[a]pyrene . While specific quantitative comparator data for this compound in these assays is not provided in the source, the reported biological profile differentiates it from simple acetamides and positions it as a specialized tool for studying these pathways.

Application
Selection Property
Validation Focus
CNS permeability research
Computed LogP-based scaffold lipophilicity
Blood-brain barrier permeability assay
Greener dye intermediate synthesis
Metal-free acetylation route compatibility
Process yield and waste reduction metrics
Fragment-based screening library
High purity specification and defined structure
Impurity profile and hit confirmation integrity
Kinase and carcinogenesis pathway research
Reported bioactivity profile (kinase inhibition context)
Carcinogenesis pathway assay validation

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